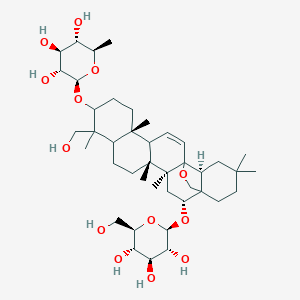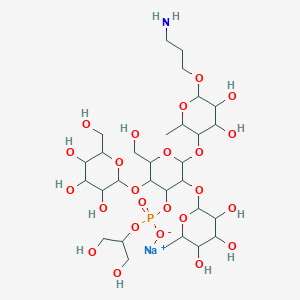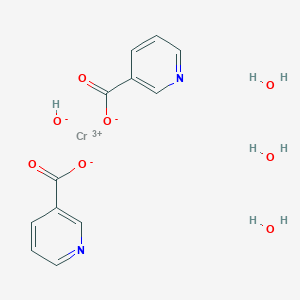
Chromium dinicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium dinicotinate is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a combination of chromium, an essential trace mineral, and nicotinic acid, a form of vitamin B3. The compound is believed to have various biochemical and physiological effects, making it a promising candidate for treating various health conditions.
Wirkmechanismus
The mechanism of action of chromium dinicotinate is not fully understood. However, it is believed to work by enhancing the activity of insulin, a hormone that regulates glucose metabolism. Chromium is known to enhance insulin sensitivity, while nicotinic acid is believed to improve blood lipid levels and reduce inflammation. Together, these compounds may work synergistically to improve glucose metabolism and reduce inflammation.
Biochemische Und Physiologische Effekte
Chromium dinicotinate has been shown to have various biochemical and physiological effects. It has been found to improve glucose metabolism by enhancing insulin sensitivity and increasing glucose uptake in cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, chromium dinicotinate has been found to enhance cognitive function by improving blood flow to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using chromium dinicotinate in lab experiments is its water solubility, which allows for easy preparation of solutions. Additionally, the compound is relatively stable and can be stored for long periods. However, one limitation of using chromium dinicotinate is its potential to interact with other compounds in the experimental system, which may affect the results.
Zukünftige Richtungen
There are several future directions for research on chromium dinicotinate. One area of interest is its potential to treat diabetes and related complications, such as diabetic neuropathy. Additionally, the compound may have applications in treating obesity and metabolic syndrome. Further research is also needed to better understand the mechanism of action of chromium dinicotinate and its potential interactions with other compounds. Finally, research is needed to determine the optimal dosage and administration of chromium dinicotinate for therapeutic use.
Conclusion
In conclusion, chromium dinicotinate is a promising compound with potential therapeutic benefits. Its ability to improve glucose metabolism, reduce inflammation, and enhance cognitive function makes it a promising candidate for treating various health conditions. Further research is needed to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of chromium dinicotinate involves the reaction of chromium chloride with nicotinic acid in the presence of a base. The resulting product is a reddish-brown powder that is water-soluble. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Chromium dinicotinate has been the subject of numerous scientific studies due to its potential therapeutic benefits. The compound has been explored for its ability to improve glucose metabolism, reduce inflammation, and enhance cognitive function. It has also been studied for its potential to treat various health conditions, including diabetes, obesity, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
148485-16-9 |
|---|---|
Produktname |
Chromium dinicotinate |
Molekularformel |
C12H15CrN2O8 |
Molekulargewicht |
367.25 g/mol |
IUPAC-Name |
chromium(3+);pyridine-3-carboxylate;hydroxide;trihydrate |
InChI |
InChI=1S/2C6H5NO2.Cr.4H2O/c2*8-6(9)5-2-1-3-7-4-5;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+3;;;;/p-3 |
InChI-Schlüssel |
JZWMLLAQSWZDKL-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
Andere CAS-Nummern |
148485-16-9 |
Synonyme |
chromium dinicotinate chromium polynicotinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



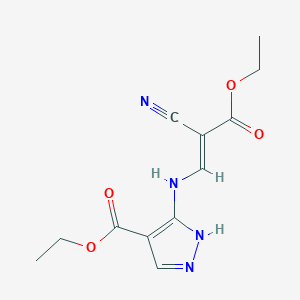
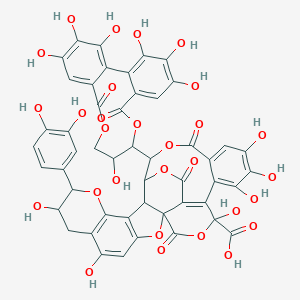
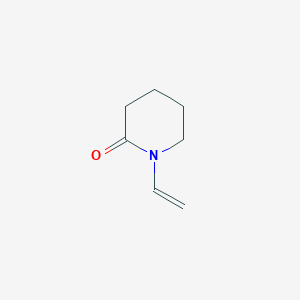
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
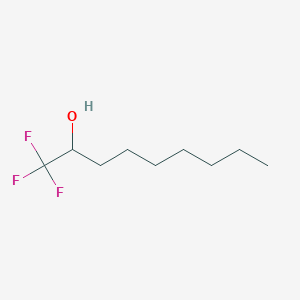
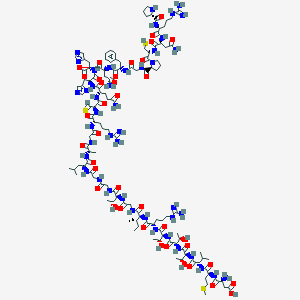
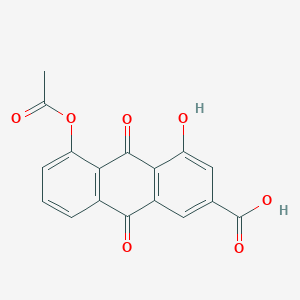
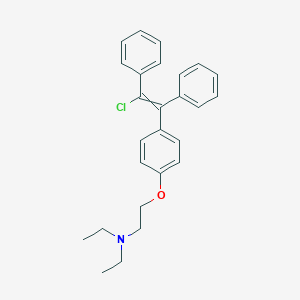
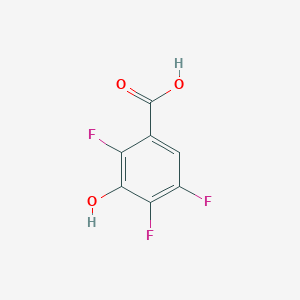
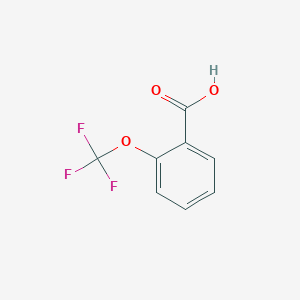
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
